

Technical Guide: AS1938909, a Selective SHIP2 Inhibitor for Research Applications

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: AS1938909

Cat. No.: B15540900

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **AS1938909**, a potent and cell-permeable inhibitor of the SH2 domain-containing inositol 5-phosphatase 2 (SHIP2). This document details its mechanism of action, provides sources for procurement, summarizes key quantitative data, and offers detailed experimental protocols for its use in cell-based assays.

Introduction to AS1938909

AS1938909 is a thiophenecarboxamide compound that acts as a competitive and reversible inhibitor of SHIP2.[1] SHIP2 is a lipid phosphatase that plays a crucial role in the phosphoinositide 3-kinase (PI3K)/Akt signaling pathway by converting phosphatidylinositol-3,4,5-trisphosphate (PIP3) to phosphatidylinositol-3,4-bisphosphate (PI(3,4)P2).[2] By inhibiting SHIP2, **AS1938909** effectively increases the intracellular levels of PIP3, leading to the activation of downstream signaling cascades, most notably the Akt pathway. This activation has been shown to enhance glucose metabolism, including glucose uptake and the expression of glucose transporters.[1]

Purchasing AS1938909 for Research

AS1938909 is available from several reputable suppliers of biochemicals and research reagents. Researchers can procure this compound from the following vendors:

- Merck Millipore (formerly Calbiochem): Often cited in research literature, Merck offers **AS1938909** with detailed technical specifications.
- Sigma-Aldrich: A major supplier of research chemicals, Sigma-Aldrich provides **AS1938909** with comprehensive safety and handling information.
- Echelon Biosciences: Specializing in lipid signaling, Echelon Biosciences offers **AS1938909** and related research tools.

When purchasing, it is crucial to request a certificate of analysis (CoA) to ensure the purity and identity of the compound.

Quantitative Data Summary

The following tables summarize the key in vitro efficacy and selectivity data for **AS1938909**.

Table 1: Inhibitory Activity of **AS1938909**

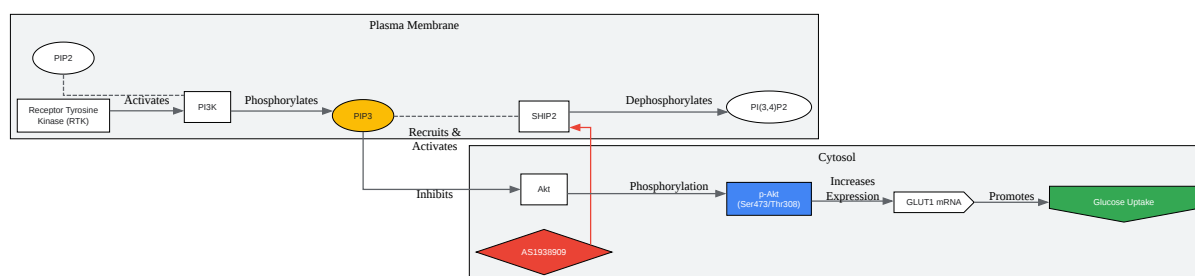
Target	Species	Assay	Value	Reference
SHIP2	Human	Ki	0.44 μ M	[1]
SHIP2	Murine	IC50	0.18 μ M	[1]
SHIP2	Human	IC50	0.57 μ M	[1]

Table 2: Selectivity Profile of **AS1938909**

Target	Species	IC50 (μ M)	Reference
SHIP1	Human	21	[1]
PTEN	Human	>50	[1]
Synaptojanin	Human	>50	[1]
Myotubularin	Human	>50	[1]

Signaling Pathway and Mechanism of Action

AS1938909 exerts its effects by directly inhibiting the enzymatic activity of SHIP2. This leads to an accumulation of PIP3 at the plasma membrane, which in turn recruits and activates Akt via phosphorylation at Ser473 and Thr308. Activated Akt then phosphorylates a multitude of downstream targets, leading to increased glucose uptake, primarily through the enhanced expression of Glucose Transporter 1 (GLUT1).[1]



[Click to download full resolution via product page](#)

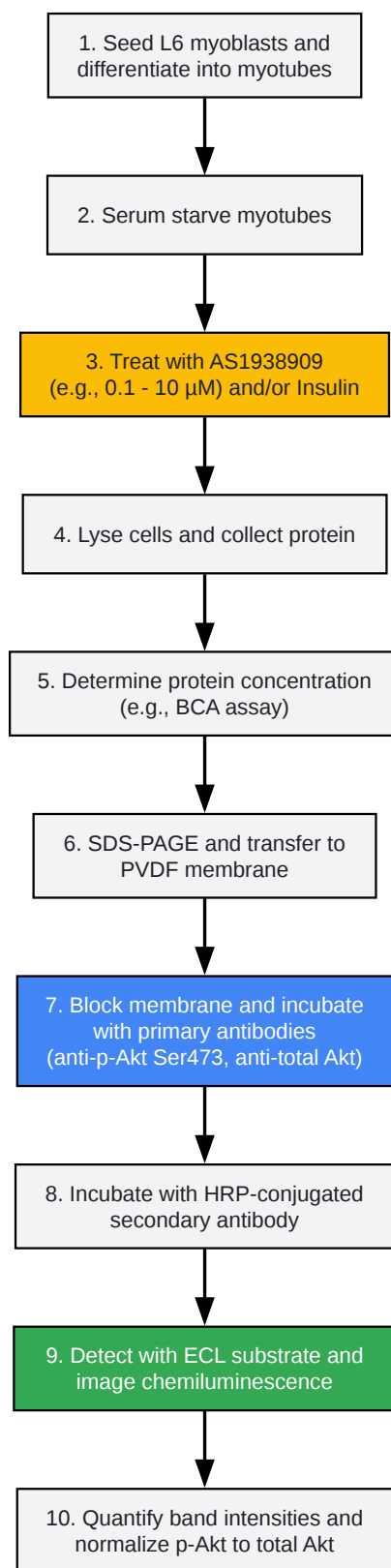
AS1938909 inhibits SHIP2, increasing PIP3 levels and activating the Akt signaling pathway.

Experimental Protocols

The following are detailed protocols for key experiments to assess the cellular effects of **AS1938909**.

Western Blot Analysis of Akt Phosphorylation

This protocol describes the detection of phosphorylated Akt (p-Akt) at Ser473 in L6 myotubes treated with **AS1938909**.



[Click to download full resolution via product page](#)

Workflow for Western blot analysis of Akt phosphorylation.

Materials:

- L6 myoblasts
- DMEM with 10% FBS and 2% FBS
- **AS1938909** (dissolved in DMSO)
- Insulin
- PBS
- RIPA lysis buffer with protease and phosphatase inhibitors
- BCA Protein Assay Kit
- SDS-PAGE gels and running buffer
- PVDF membrane
- Blocking buffer (5% BSA or non-fat milk in TBST)
- Primary antibodies: Rabbit anti-p-Akt (Ser473), Rabbit anti-total Akt
- Secondary antibody: HRP-conjugated anti-rabbit IgG
- ECL Western Blotting Substrate
- Chemiluminescence imaging system

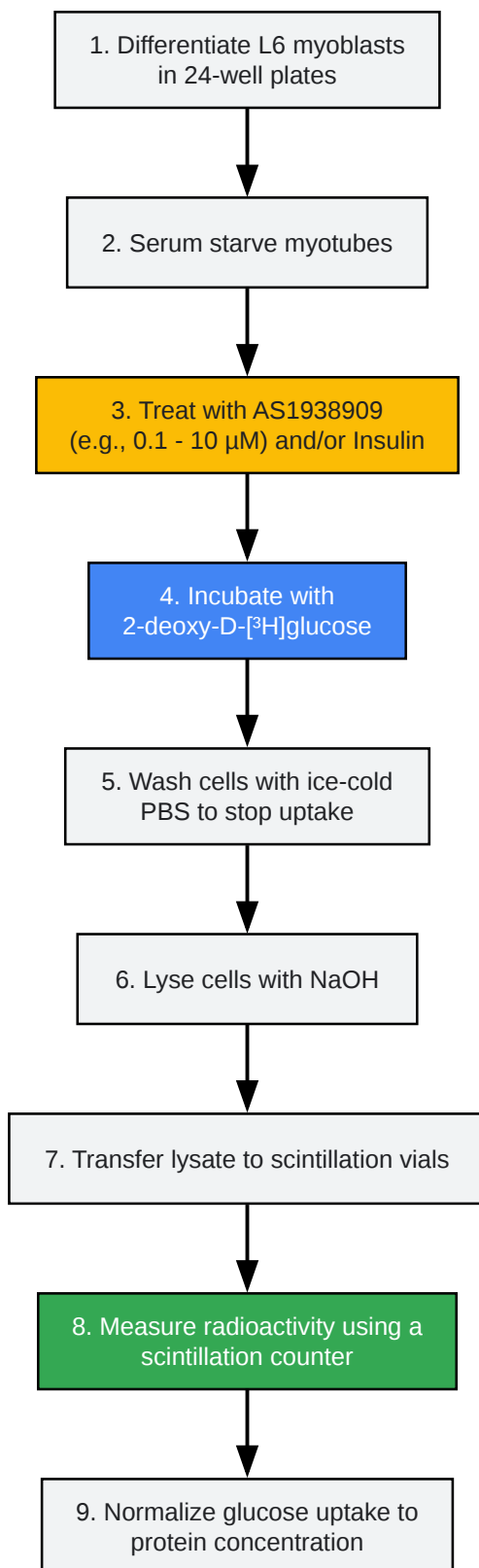
Procedure:

- Cell Culture and Differentiation:
 - Culture L6 myoblasts in DMEM with 10% FBS.
 - For differentiation, seed cells to confluency and then switch to DMEM with 2% FBS for 4-6 days.

- Cell Treatment:
 - Serum starve differentiated L6 myotubes for 4-6 hours in serum-free DMEM.
 - Pre-treat cells with desired concentrations of **AS1938909** (or DMSO vehicle control) for 30 minutes.
 - Stimulate with insulin (e.g., 100 nM) for 15 minutes.
- Protein Extraction:
 - Wash cells twice with ice-cold PBS.
 - Lyse cells in ice-cold RIPA buffer.
 - Centrifuge lysates at 14,000 x g for 15 minutes at 4°C.
 - Collect the supernatant containing the protein.
- Western Blotting:
 - Determine protein concentration using a BCA assay.
 - Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
 - Block the membrane in blocking buffer for 1 hour at room temperature.
 - Incubate the membrane with primary antibody against p-Akt (Ser473) overnight at 4°C.
 - Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
 - Detect the signal using an ECL substrate and a chemiluminescence imager.
 - Strip the membrane and re-probe with an antibody against total Akt for normalization.

Glucose Uptake Assay

This protocol measures the uptake of 2-deoxy-D-[³H]glucose in L6 myotubes.



[Click to download full resolution via product page](#)

Workflow for 2-deoxy-D-[³H]glucose uptake assay.

Materials:

- Differentiated L6 myotubes in 24-well plates
- Krebs-Ringer-HEPES (KRH) buffer
- **AS1938909**
- Insulin
- 2-deoxy-D-[³H]glucose
- 0.5 M NaOH
- Scintillation fluid and vials
- Scintillation counter

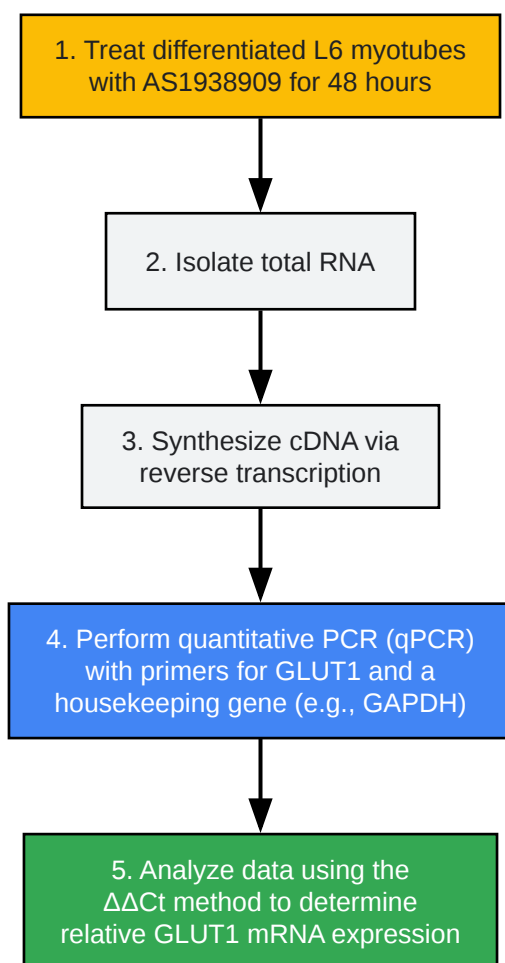
Procedure:

- Cell Preparation:
 - Differentiate L6 myoblasts in 24-well plates.
 - Serum starve the myotubes for 4-6 hours.
 - Wash the cells twice with KRH buffer.
- Cell Treatment:
 - Incubate cells with **AS1938909** or vehicle in KRH buffer for 30 minutes at 37°C.
 - Add insulin (or buffer for basal uptake) and incubate for 20 minutes.
- Glucose Uptake:
 - Add 2-deoxy-D-[³H]glucose (final concentration ~0.5 µCi/mL) and incubate for 10 minutes.

- Stop the uptake by washing the cells three times with ice-cold PBS.
- Measurement:
 - Lyse the cells in 0.5 M NaOH.
 - Transfer the lysate to scintillation vials, add scintillation fluid, and measure radioactivity.
 - Determine the protein concentration of parallel wells for normalization.

GLUT1 mRNA Expression Analysis by qRT-PCR

This protocol details the measurement of GLUT1 mRNA levels in response to **AS1938909** treatment.^[1]



[Click to download full resolution via product page](#)

Workflow for qRT-PCR analysis of GLUT1 mRNA expression.

Materials:

- Differentiated L6 myotubes
- **AS1938909**
- RNA isolation kit
- cDNA synthesis kit
- qPCR master mix
- Primers for GLUT1 and a housekeeping gene (e.g., GAPDH)
- qPCR instrument

Procedure:

- Cell Treatment:
 - Treat differentiated L6 myotubes with **AS1938909** (e.g., 1 μ M) or vehicle for 48 hours.
- RNA Isolation and cDNA Synthesis:
 - Isolate total RNA from the cells using a commercial kit.
 - Synthesize cDNA from an equal amount of RNA using a reverse transcription kit.
- qPCR:
 - Perform qPCR using a suitable master mix and primers for GLUT1 and a housekeeping gene.
 - Run the PCR reaction in a real-time PCR system.
- Data Analysis:

- Calculate the relative expression of GLUT1 mRNA using the $\Delta\Delta C_t$ method, normalizing to the housekeeping gene.

Conclusion

AS1938909 is a valuable research tool for investigating the role of SHIP2 in cellular signaling, particularly in the context of insulin signaling and glucose metabolism. Its high potency and selectivity make it a suitable probe for elucidating the downstream consequences of SHIP2 inhibition. The protocols provided in this guide offer a starting point for researchers to explore the effects of **AS1938909** in their specific experimental systems. As with any pharmacological inhibitor, it is essential to include appropriate controls and perform dose-response experiments to ensure the specificity of the observed effects.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Glucose metabolism activation by SHIP2 inhibitors via up-regulation of GLUT1 gene in L6 myotubes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [Technical Guide: AS1938909, a Selective SHIP2 Inhibitor for Research Applications]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15540900#where-to-purchase-as1938909-for-research]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com